4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid

Description

Introduction and Background

Chemical Classification and Systematic Nomenclature

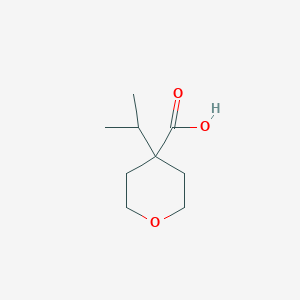

4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid belongs to the class of oxygen-containing heterocyclic compounds , specifically tetrahydropyrans (oxanes), as defined by the Cooperative Patent Classification system under subclass C07D. Its IUPAC name, 4-propan-2-yloxane-4-carboxylic acid , derives from the tetrahydropyran backbone (oxane), where the 4-position is substituted with both a propan-2-yl (isopropyl) group and a carboxylic acid functional group. The systematic naming adheres to the priority rules for numbering substituents in heterocycles, ensuring unambiguous identification.

The molecular formula C₉H₁₆O₃ distinguishes it from simpler tetrahydropyran derivatives, such as tetrahydro-2H-pyran-4-carboxylic acid (C₆H₁₀O₃), by the addition of an isopropyl group. This substitution introduces steric bulk and alters electronic properties, as evidenced by the compound’s computed physicochemical parameters, including a predicted pKa of 4.43±0.20 for the carboxylic acid group.

Table 1: Comparative Molecular Features of Tetrahydropyran Carboxylic Acid Derivatives

Historical Development in Heterocyclic Chemistry

The study of tetrahydropyrans traces back to early investigations into cyclic ethers and their derivatives. Oxygen-containing heterocycles gained prominence in the mid-20th century due to their prevalence in natural products (e.g., sugars, alkaloids) and pharmaceuticals. The introduction of carboxylic acid substituents into tetrahydropyrans, as seen in tetrahydro-2H-pyran-4-carboxylic acid (first reported with CAS 5337-03-1), marked a shift toward functionalized heterocycles for synthetic applications.

The addition of alkyl groups, such as the isopropyl moiety in 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid, emerged more recently as a strategy to modulate solubility and steric effects. PubChem records indicate its initial registration in 2012, reflecting modern trends in diversifying heterocyclic scaffolds for drug discovery and materials science. This compound exemplifies the iterative design principles in heterocyclic chemistry, where core structures are systematically modified to achieve desired physicochemical profiles.

Structural Significance in Carboxylic Acid Derivatives

The spatial arrangement of the carboxylic acid and isopropyl groups at the 4-position of the tetrahydropyran ring creates a highly congested molecular geometry . Computational models of the 3D structure reveal that the isopropyl group adopts an equatorial orientation to minimize steric clashes with the carboxylic acid. This conformation influences hydrogen-bonding capabilities, as the carboxylic acid can participate in intermolecular interactions while the isopropyl group enhances lipophilicity.

Comparative analysis with unsubstituted tetrahydro-2H-pyran-4-carboxylic acid highlights the impact of the isopropyl group:

- Solubility : The isopropyl group reduces aqueous solubility compared to the parent compound, as evidenced by the solubility of the latter in methanol.

- Crystal Packing : Steric hindrance from the isopropyl group may disrupt crystalline lattice formation, potentially explaining the absence of reported melting point data for 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid.

Research Objectives and Knowledge Gaps

Despite its well-characterized structure, several knowledge gaps persist:

- Synthetic Applications : The compound’s utility as a building block for complex molecules, such as pharmaceuticals or polymers, remains underexplored. Its rigidity and functional groups suggest potential in metal-organic frameworks or catalysis.

- Physicochemical Data : Experimental determinations of melting point, boiling point, and solubility in various solvents are lacking, hindering practical applications.

- Biological Activity : No studies have investigated its interactions with biological targets, though structurally related tetrahydropyran derivatives exhibit antimicrobial and anti-inflammatory properties.

Future research should prioritize empirical measurements of its physical properties and exploratory studies into its reactivity, particularly in acyl transfer reactions or supramolecular chemistry.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-propan-2-yloxane-4-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c1-7(2)9(8(10)11)3-5-12-6-4-9/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

BXQXPTQOPMZOHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCOCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis via Cyclization and Functionalization

According to VulcanChem (2024), the synthesis involves condensation and cyclization of precursors in a one-pot or stepwise manner, often using ethanol as solvent to improve yield and selectivity. The process includes:

- Starting from an appropriate aldehyde or ketone precursor.

- Cyclization to form the tetrahydropyran ring.

- Introduction of the isopropyl substituent at the 4-position.

- Oxidation or hydrolysis steps to install the carboxylic acid group.

Use of Intermediates and Protecting Groups

Patent CN109942531A (2019) describes a related preparation method for 4-aminotetrahydro-2-pyran-4-carboxylic acid, which shares structural similarity and synthetic steps with 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid. Key steps include:

- Reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol at elevated temperatures (60–70°C) to form an intermediate.

- Use of solvents like DMF and catalysts such as DMAP.

- Protection of functional groups using di-tert-butyl dicarbonate to stabilize intermediates.

- Heating at 90–100°C for extended periods (18–20 hours) to complete reactions.

- Isolation of intermediates by filtration, washing, and vacuum drying.

Though this patent focuses on the amino derivative, the methodology provides insight into the preparation of tetrahydropyran carboxylic acid derivatives, including the isopropyl-substituted compound.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Cyclization of tetrahydropyrone with ammonium carbonate and sodium cyanide | Tetrahydropyrone, ammonium carbonate, sodium cyanide, ethanol/water | 60–70°C | 3–4 hours | Formation of intermediate solid (160–170 g from 100 g starting material) |

| Protection with di-tert-butyl dicarbonate | Intermediate, DMF, DMAP, di-tert-butyl dicarbonate | 90–100°C | 18–20 hours | Intermediate II isolated after filtration and drying |

| Hydrolysis/oxidation to carboxylic acid | Acid/base hydrolysis or oxidation agents (e.g., KMnO4, CrO3) | Variable | Variable | Conversion to carboxylic acid functionality |

Research Findings and Analytical Data

- The molecular formula of 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is C9H16O3 with a molecular weight of 172.22 g/mol.

- Structural confirmation is typically done by NMR, IR, and mass spectrometry.

- The compound’s synthesis is sensitive to reaction conditions, especially temperature and solvent choice, which affect yield and purity.

- The use of protecting groups like di-tert-butyl dicarbonate is crucial to prevent side reactions during multi-step synthesis.

Summary of Preparation Methodology

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Tetrahydropyrone, ammonium carbonate, sodium cyanide, di-tert-butyl dicarbonate |

| Solvents | Ethanol, water, DMF |

| Catalysts | DMAP (4-Dimethylaminopyridine) |

| Reaction Conditions | Heating at 60–100°C, reaction times 3–20 hours |

| Key Steps | Cyclization, protection, hydrolysis/oxidation |

| Isolation | Filtration, washing with cold water, vacuum drying |

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Medicinal Chemistry

4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anti-inflammatory Activity : Research indicates that derivatives of tetrahydro-2H-pyran-4-carboxylic acid can inhibit signaling through Toll-like receptors (TLRs), which are crucial in mediating inflammatory responses. Compounds that modulate TLR activity have shown promise in treating autoimmune diseases and other inflammatory conditions .

- Anticancer Properties : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives have demonstrated selective toxicity against specific cancer types, suggesting their potential as chemotherapeutic agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Synthesis of Amides : 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid can be converted into various amides through coupling reactions. This transformation is significant for developing pharmaceutical compounds with enhanced bioactivity .

- Functionalization Reactions : The carboxylic acid group allows for further functionalization, enabling the introduction of different substituents that can alter the compound's properties and enhance its applicability .

Data Tables

The following tables summarize key findings related to the applications of 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of tetrahydro-2H-pyran derivatives on TLR-mediated inflammation. The results indicated a significant reduction in pro-inflammatory cytokine production in vitro, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Anticancer Activity

In another study, a series of tetrahydro-2H-pyran derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 2.57 µM against HepG2 cells, demonstrating potent anticancer activity while sparing normal cells from toxicity .

Mechanism of Action

The mechanism of action of 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

- Substituent Effects : The isopropyl group in 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid enhances lipophilicity compared to the methyl analog, making it more suitable for crossing biological membranes. However, this comes at the cost of reduced aqueous solubility .

- Spirocyclic Analogs : Compounds like 6-oxaspiro[2.5]octane-1-carboxylic acid exhibit conformational rigidity due to their spirocyclic frameworks, which can improve binding specificity in enzyme inhibitors .

Pharmacological Potential

While direct pharmacological studies on this compound are sparse, analogs such as 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid demonstrate the therapeutic relevance of tetrahydropyran-carboxylic acid derivatives in targeting inflammatory pathways .

Industrial Relevance

The compound’s isobutyl analog (CAS 1385696-76-3) has been investigated for its role in enhancing the durability of polyurethane coatings, leveraging its hydrophobic substituent to resist hydrolytic degradation .

Critical Analysis of Limitations

- Data Gaps : Toxicological and environmental impact studies for 4-isopropyltetrahydro-2H-pyran-4-carboxylic acid are lacking, necessitating precautionary handling as seen in safety protocols for related compounds .

- Synthetic Challenges : The steric hindrance of the isopropyl group complicates derivatization reactions, requiring optimized catalytic conditions .

Biological Activity

4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 174.24 g/mol

1. Inhibition of GSK-3β

One of the notable biological activities associated with compounds similar to 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an important enzyme in cellular signaling pathways. In a study examining various analogs, compounds derived from similar structures showed significant inhibitory effects on GSK-3β, with varying IC50 values indicating their potency.

| Compound No. | GSK-3β Inhibition (IC50, µM) | CLog P |

|---|---|---|

| 1 | 184.9 ± 1.4 | 0.21 |

| 2 | 194.1 ± 1.0 | 0.80 |

| 6 | 237.3 ± 1.4 | 0.80 |

| 7 | 135.0 ± 1.3 | 1.21 |

These findings suggest that modifications to the structure can enhance or reduce the inhibitory activity against GSK-3β, which is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Neuroprotective Effects

Research has indicated that certain derivatives of tetrahydropyran carboxylic acids exhibit neuroprotective properties by attenuating neurotoxic effects induced by amyloid-beta (Aβ) peptides in neuronal cell lines (e.g., SH-SY5Y cells). These compounds may help mitigate tau hyperphosphorylation and promote neuronal survival in models of Alzheimer's disease .

Case Study: Neuroprotection Against Aβ-Induced Toxicity

A study demonstrated that specific derivatives of tetrahydropyran carboxylic acids could significantly reduce Aβ-induced cytotoxicity in SH-SY5Y cells. The treatment led to a decrease in tau hyperphosphorylation, suggesting potential applications in preventing or treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied for compounds related to tetrahydropyran carboxylic acids. Modifications such as the introduction of hydrophobic groups have been shown to enhance potency against GSK-3β and improve membrane permeability, which is vital for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.